![molecular formula C6H5F3N2O2 B183081 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 481065-92-3](/img/structure/B183081.png)
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their biological importance and potential applications in various fields, including agriculture and pharmaceuticals. The trifluoromethyl group attached to the pyrazole ring is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules.
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids involves several steps, including ester condensation, cyclization, and hydrolysis. For instance, 1-methyl-pyrazole-3-carboxylic acid was synthesized from 3-methylpyrazole through oxidation and methylation, achieving a total yield of 32.2% . Another example is the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . These methods highlight the versatility of pyrazole synthesis and the potential for generating a variety of substituted pyrazole carboxylic acids.
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acid derivatives has been extensively studied using various spectroscopic techniques. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Theoretical studies, such as density functional theory (DFT), have been employed to compare experimental data with calculated values, providing insights into the electronic properties of these molecules.
Chemical Reactions Analysis
Pyrazole carboxylic acids undergo a range of chemical reactions, which can be used to further functionalize the molecules. For instance, aminoazole-4-carboxylic acids were acylated and carbamoylated to yield various derivatives, demonstrating the reactivity of the amino group in these compounds . Additionally, the transformation of trifluoromethylpyrazoles into NH-pyrazole carboxylic acids illustrates the ability to modify the pyrazole ring through reactions such as Suzuki–Miyaura or Negishi coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect properties such as acidity, lipophilicity, and metabolic stability. These properties are crucial for the development of agrochemicals and pharmaceuticals, as they determine the compound's behavior in biological systems and the environment. The antifungal activity of some pyrazole carboxylic acid amides, for example, has been tested against phytopathogenic fungi, with some compounds showing higher activity than commercial fungicides .
Scientific Research Applications
Structural and Spectral Investigations : Studies have focused on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, which are similar to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. These investigations include experimental and theoretical analyses using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction (Viveka et al., 2016).
Coordination Complexes in Metal Ions : Research has been conducted on the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives. These studies provide insights into the coordination and crystallization properties of these organic molecules with various metal ions (Radi et al., 2015).
Synthesis Techniques : There has been research on the synthesis processes of similar compounds, like 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, which shares some structural similarities with 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. These studies focus on the methods and yields of production (Li-fen, 2013).
Diversity in Metal Coordination Polymers : Investigations have been conducted on the structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. This research provides insights into the assembly of these ligands with zinc and cadmium ions, exploring their thermal and luminescence properties (Cheng et al., 2017).
Antifungal Activity : A study on the synthesis and antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides reveals their potential use in controlling phytopathogenic fungi. This research includes the development of a three-dimensional quantitative structure-activity relationship model and molecular docking to understand their mechanism of action (Du et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-boronic acid, pinacol ester”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment as required .
Future Directions
The synthesis of “1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” and similar compounds is a topic of ongoing research, particularly in the field of medicinal and agrochemistry . Future directions may include the development of more efficient synthesis methods and the exploration of new applications for these compounds .
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIUBFUPVMQMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361194 | |
Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
481065-92-3 | |
Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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